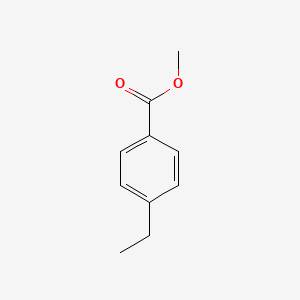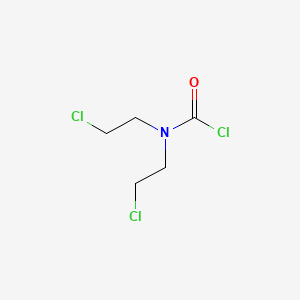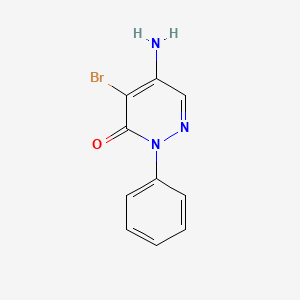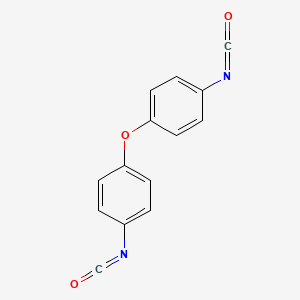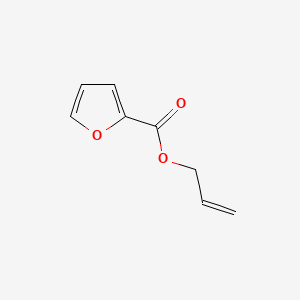
1-Bromo-1-phenylpropan-2-one
Overview
Description
1-Bromo-1-phenylpropan-2-one is an organic compound with the molecular formula C9H9BrO. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
Similar compounds such as (+)-1-bromo-2-propanol have been shown to interact with enzymes like haloalkane dehalogenase . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds .
Mode of Action
In the case of similar compounds, the electrophile (the bromo compound) forms a sigma-bond with the benzene ring in the first, slow or rate-determining step, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that it may participate in reactions involving the formation of primary alcohols, halide ions, and protons, as suggested by the action of similar compounds on the haloalkane dehalogenase .
Pharmacokinetics
It’s known that the compound has a molecular weight of 213071 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on its potential interaction with haloalkane dehalogenase, it might be involved in the formation of primary alcohols, halide ions, and protons .
Action Environment
It’s known that the compound has a boiling point of 135°c at 24kPa and a refractive index of 1709 at 15°C . These properties could potentially be influenced by environmental conditions such as temperature and pressure.
Preparation Methods
1-Bromo-1-phenylpropan-2-one can be synthesized through the bromination of phenylacetone. The reaction typically involves the use of bromine in the presence of an acid catalyst. The process can be summarized as follows:
Synthetic Route: Phenylacetone reacts with bromine under acidic conditions to form this compound.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Bromo-1-phenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major products formed from these reactions include phenylpropanone derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-Bromo-1-phenylpropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of rubber additives, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromo-1-phenylpropan-2-one can be compared with other similar compounds such as:
1-Bromo-2-phenylpropan-2-one: Similar in structure but with different reactivity due to the position of the bromine atom.
2-Bromo-1-phenylpropan-1-one: Another isomer with distinct chemical properties and applications.
1-Bromo-3-phenylpropane: A related compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-bromo-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXBAUNIRFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885224 | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23022-83-5 | |
| Record name | 1-Bromo-1-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23022-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023022835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-1-phenylpropan-2-one in organic synthesis, particularly in the context of the provided research?
A1: this compound acts as a precursor for generating reactive intermediates. In the study by [], it serves as a starting material for the synthesis of 2-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. This transformation involves reacting this compound with furan, where it undergoes a [3+4] cycloaddition reaction upon generation of an oxyallyl cation. This highlights its utility in constructing complex cyclic structures relevant to organic synthesis.
Q2: How does the structure of compounds derived from this compound influence their biological activity?
A2: Research [] investigated the phytotoxic activity of two isomeric compounds derived from this compound: 2-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 13) and its isomer, 3-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 1a). The study demonstrated that the specific arrangement of the phenyl group within the bicyclic system significantly impacted their effect on plant growth. Compound 13, where the phenyl group is at position 2, exhibited stronger inhibitory effects on the radicle growth of Sorghum bicolor L. (sorghum) and Cucumis sativus L. (cucumber) compared to compound 1a, where the phenyl group is at position 3. This highlights the importance of structural isomerism in determining the biological activity of compounds derived from this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



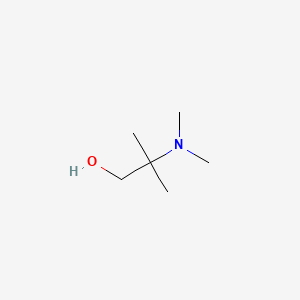
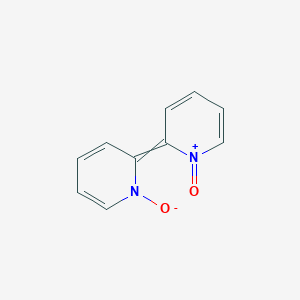
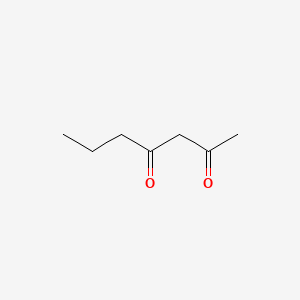
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
